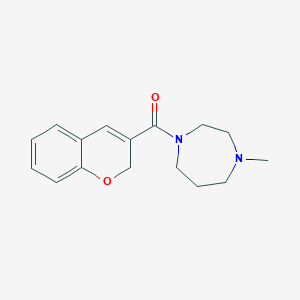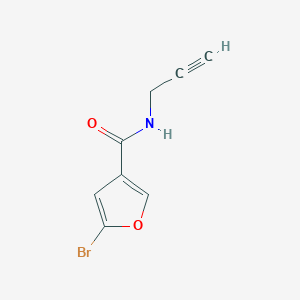
2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone, also known as DMCM, is a chemical compound that belongs to the benzodiazepine family. It has been widely used in scientific research for its ability to bind to the GABA-A receptor and modulate its activity.
Mécanisme D'action
2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone binds to the benzodiazepine site on the GABA-A receptor, which enhances the activity of GABA, an inhibitory neurotransmitter. This results in an overall decrease in neuronal activity and a reduction in anxiety and seizure activity.
Biochemical and Physiological Effects
2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone has been shown to increase the binding of GABA to the GABA-A receptor, leading to an increase in chloride ion influx and hyperpolarization of the neuron. This results in a decrease in excitatory neurotransmitter release and an overall decrease in neuronal activity. 2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone has also been shown to have sedative and muscle-relaxant effects.
Avantages Et Limitations Des Expériences En Laboratoire
2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone has several advantages for lab experiments, including its ability to selectively bind to the GABA-A receptor and its well-characterized mechanism of action. However, it also has limitations, including its potential for addiction and abuse, and its narrow therapeutic index.
Orientations Futures
There are several future directions for 2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone research, including the development of new compounds that selectively target specific subtypes of the GABA-A receptor, the investigation of its potential for treating other neurological disorders, and the development of new drug delivery systems to improve its therapeutic index.
In conclusion, 2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone is a useful tool for investigating the mechanisms underlying anxiety and epilepsy. Its ability to bind to the GABA-A receptor and modulate its activity has led to a better understanding of the role of this receptor in these conditions. However, its potential for addiction and abuse, and its narrow therapeutic index, highlight the need for continued research in this area.
Méthodes De Synthèse
2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone can be synthesized through a multistep process involving the condensation of 4-methyl-1,4-diazepan-1-amine with 3-formylchromone. The resulting intermediate is then reduced to 2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone using sodium borohydride.
Applications De Recherche Scientifique
2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone has been used in a variety of scientific research applications, including the study of GABA-A receptor function, anxiety, and epilepsy. It has been shown to have anxiolytic and anticonvulsant effects, making it a useful tool for investigating the mechanisms underlying these conditions.
Propriétés
IUPAC Name |
2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-17-7-4-8-18(10-9-17)16(19)14-11-13-5-2-3-6-15(13)20-12-14/h2-3,5-6,11H,4,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCUKBUCWAVNBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)C2=CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-cyclopentyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7475255.png)


![N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7475287.png)

![N-(2,4-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475302.png)
![1-[(3-Fluorophenyl)methyl]-3-methylquinoxalin-2-one](/img/structure/B7475303.png)
![7-[2-(azetidin-1-yl)-2-oxoethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one](/img/structure/B7475308.png)



